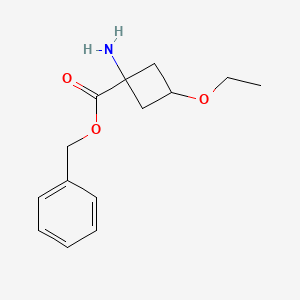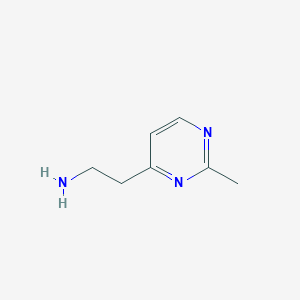
3-(Oxetan-3-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)acrylonitrile is an organic compound characterized by the presence of an oxetane ring and an acrylonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)acrylonitrile typically involves the formation of the oxetane ring followed by the introduction of the acrylonitrile group. One common method includes the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/closing reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the oxetane ring and subsequent introduction of the acrylonitrile group .
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
Major products formed from these reactions include substituted oxetane derivatives, primary amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Oxetan-3-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, oxetane-containing compounds are explored for their potential as drug candidates due to their unique physicochemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)acrylonitrile and its derivatives involves interactions with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The acrylonitrile group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
3-(Nitromethyl)oxetane: Similar in structure but contains a nitro group instead of an acrylonitrile group.
3-(Azidomethyl)oxetane: Contains an azide group, offering different reactivity and applications.
Oxetan-3-one: A simpler oxetane derivative without additional functional groups.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(E)-3-(oxetan-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C6H7NO/c7-3-1-2-6-4-8-5-6/h1-2,6H,4-5H2/b2-1+ |
InChI Key |
LQSSOXKPUGTPNE-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(CO1)/C=C/C#N |
Canonical SMILES |
C1C(CO1)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


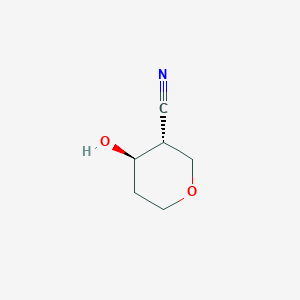
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
![2-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B15225737.png)
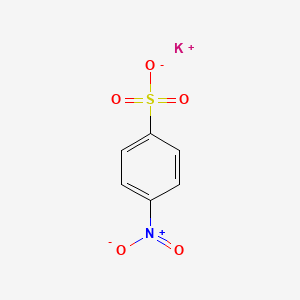
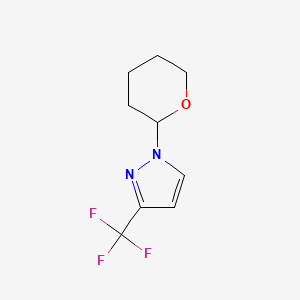
![3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15225757.png)
